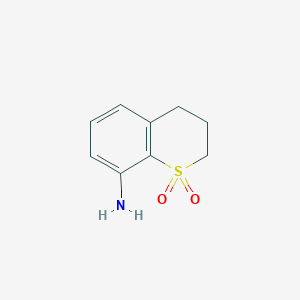
8-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is a chemical compound with the molecular formula C9H11NO2S
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with maleic anhydride, followed by cyclization to form the desired benzothiopyran structure. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions
8-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
8-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and have been studied for their biological activities.
Medicine: Some derivatives of this compound have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 8-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
相似化合物的比较
Similar Compounds
- 6-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
- 4-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride
- 4-amino-6-fluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
Uniqueness
8-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
生物活性
8-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is a sulfur-containing heterocyclic compound with notable biological activities. Its structure is characterized by a benzothiopyran framework, which has been linked to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, alongside relevant research findings.
The molecular formula of this compound is C9H11NO2S, with a molecular weight of 197.3 g/mol. It is synthesized through the cyclization of 2-aminothiophenol with maleic anhydride under controlled conditions.
| Property | Value |
|---|---|
| CAS Number | 763038-78-4 |
| Molecular Formula | C9H11NO2S |
| Molecular Weight | 197.3 g/mol |
| Purity | ≥95% |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Case Study : A study conducted on the efficacy of this compound against Staphylococcus aureus and Escherichia coli demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. These results underscore its potential application in treating bacterial infections.
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases.
Research Findings : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM. Mechanistic studies revealed that the compound upregulates pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to enhanced apoptosis.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Binding : It has the potential to bind to receptors involved in cell signaling pathways that regulate growth and apoptosis.
Comparison with Similar Compounds
When compared to structurally similar compounds such as 4-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione and other benzothiopyran derivatives, this compound exhibits unique biological profiles that enhance its research value.
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Significant | High |
| 4-amino-3,4-dihydro-2H-1lambda6-benzothiopyran | Moderate | Moderate |
属性
分子式 |
C9H11NO2S |
|---|---|
分子量 |
197.26 g/mol |
IUPAC 名称 |
1,1-dioxo-3,4-dihydro-2H-thiochromen-8-amine |
InChI |
InChI=1S/C9H11NO2S/c10-8-5-1-3-7-4-2-6-13(11,12)9(7)8/h1,3,5H,2,4,6,10H2 |
InChI 键 |
ACNNCKRZJLQQPB-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C(=CC=C2)N)S(=O)(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















